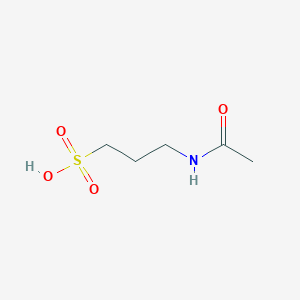
Acamprosate
描述
阿坎酸钙,也称为乙酰胺丙磺酸钙,是一种主要用于维持酒精依赖症患者戒酒的药物。 它是一种神经递质γ-氨基丁酸 (GABA) 的结构类似物,于 2004 年首次获得 FDA 批准 。 阿坎酸钙以商品名康普兰上市,因其在稳定酒精戒断后大脑中受损的化学信号传递方面发挥作用而闻名 。
作用机制
阿坎酸钙通过调节大脑中神经递质系统的活性发挥作用。 它影响钙通道并改变 GABA 和谷氨酰胺通路上的传递,这可能导致酒精摄入的正强化减少和戒断渴望减轻 。 阿坎酸钙被认为可以恢复长期酒精暴露导致的神经元兴奋和抑制之间的平衡 。
生化分析
Biochemical Properties
Acamprosate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the central nervous system by modulating the activity of neurotransmitters. This compound interacts with GABA receptors, particularly GABA B receptors, and indirectly affects GABA A receptors . Additionally, it influences the NMDA receptors and calcium channels, which are vital for maintaining the balance between neuronal excitation and inhibition .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It helps restore the balance between excitatory and inhibitory neurotransmitters in the brain, which is often disrupted by chronic alcohol consumption . This balance is crucial for normal cell function, including cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the excessive excitation that accompanies alcohol dependence, thereby stabilizing neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It enhances GABA signaling at GABA A receptors through positive allosteric receptor modulation . This compound also interacts with NMDA receptors and calcium channels, reducing neuronal hyperexcitability . These interactions help in maintaining the balance between neuronal excitation and inhibition, which is crucial for preventing alcohol relapse .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is typically prescribed for 6 to 18 months, depending on the patient’s response . This compound is stable and does not undergo significant degradation over time. Long-term studies have shown that it continues to be effective in maintaining alcohol abstinence without causing withdrawal symptoms even after prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to dose-dependently reduce alcohol self-administration and block the alcohol withdrawal-induced increase in glutamate . At high doses, this compound can cause adverse effects such as gastrointestinal disturbances . The optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is not metabolized by the human body and is excreted unchanged via the kidneys . This unique metabolic pathway ensures that this compound remains effective without being altered by metabolic processes. The kidneys play a vital role in its elimination, making renal function an important consideration in its administration .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It does not bind significantly to plasma proteins, which allows it to be readily available for its therapeutic effects . The distribution of this compound within the central nervous system is crucial for its role in stabilizing neurotransmitter activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it exerts its effects on neurotransmitter receptors. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . Its activity is mainly focused on modulating neurotransmitter activity at the synaptic level.
准备方法
合成路线和反应条件
阿坎酸钙的制备通常涉及一个三步过程。一种常用的方法包括在 N,N-二甲基甲酰胺溶液中用乙酰胺钾对 1,3-丙磺内酯进行亲核开环,然后在控制的 pH 值下用氯化钙原位进行阳离子交换。 最终产物,阿坎酸钙,以商业结晶形式获得,纯度高于 95% 。
另一种方法涉及使乙酸酐、醋酸钙和高半胱氨酸反应。 然后洗涤和结晶反应产物,得到阿坎酸钙 。
化学反应分析
反应类型
阿坎酸钙经历各种化学反应,包括:
亲核取代: 1,3-丙磺内酯的亲核开环。
乙酰化: 高半胱氨酸与乙酸酐的反应。
常用试剂和条件
乙酰胺钾: 用于 1,3-丙磺内酯的亲核开环。
氯化钙: 用于原位阳离子交换。
乙酸酐: 用于高半胱氨酸的乙酰化。
主要形成的产物
阿坎酸钙: 上述反应形成的主要产物。
科学研究应用
相似化合物的比较
类似化合物
纳曲酮: 另一种用于维持酒精戒断的药物,但它通过阻断阿片受体起作用。
双硫仑: 用于通过在摄入酒精时引起令人不快的影响来阻止饮酒。
独特性
阿坎酸钙的作用机制是独特的,因为它专门针对与酒精依赖相关的,神经递质系统,这与纳曲酮和双硫仑不同,它们具有不同的机制 。 此外,阿坎酸钙不会引起酒精厌恶或双硫仑样反应 。
属性
IUPAC Name |
3-acetamidopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGFAGUEYAMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt) | |
| Record name | Acamprosate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044259 | |
| Record name | Acamprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>5mg/mL, 1.88e+01 g/L | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of acamprosate for the maintenance of alcohol abstinence has not been established. Chronic alcohol exposure is believed to modify the balance between neuronal excitation and inhibition. Results of studies in animals suggest acamprosate may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that acamprosate restores the balance between neuronal excitation and inhibition. Evidence shows that acamprosate directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors., ... Chronic alcohol exposure is hypothesized to alter the normal balance between neuronal excitation and inhibition. In vitro and in vivo studies in animals have provided evidence to suggest acamprosate may interact with glutamate and GABA neurotransmitter systems centrally, and has led to the hypothesis that acamprosate restores this balance. Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent animals in a dose-dependent manner and that this effect appears to be specific to alcohol and the mechanisms of alcohol dependence. Acamprosate calcium has negligible observable central nervous system (CNS) activity in animals outside of its effects on alcohol dependence, exhibiting no anticonvulsant, antidepressant, or anxiolytic activity. | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACAMPROSATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
77337-76-9 | |
| Record name | Acamprosate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acamprosate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acamprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(acetylamino)propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACAMPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACAMPROSATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



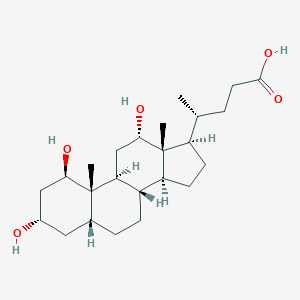
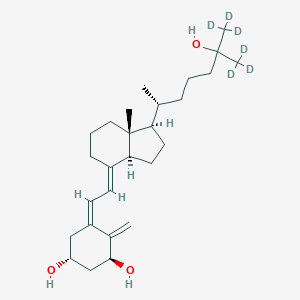
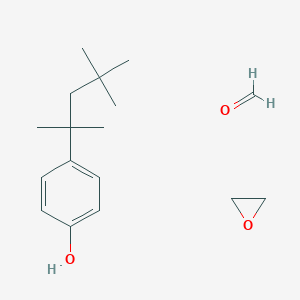
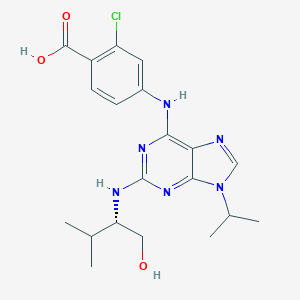

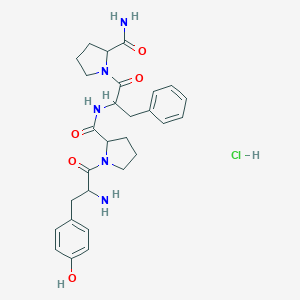
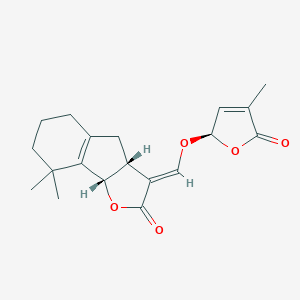
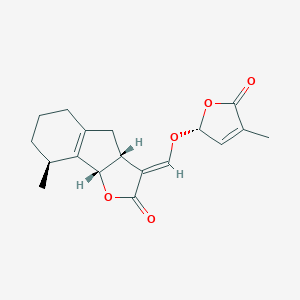
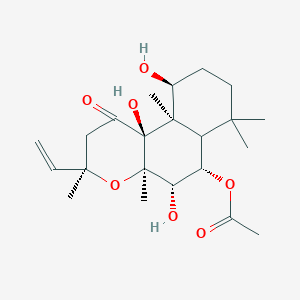

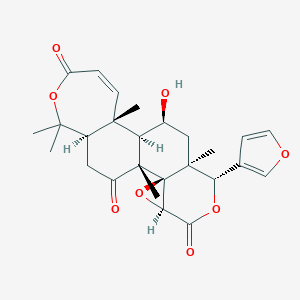

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)
